5-Amino-2-(difluoromethyl)benzaldehyde

Description

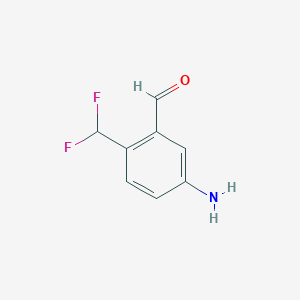

5-Amino-2-(difluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde featuring a benzaldehyde core substituted with an amino group (-NH₂) at the 5th position and a difluoromethyl group (-CF₂H) at the 2nd position. The compound’s structure combines electron-donating (amino) and electron-withdrawing (difluoromethyl) groups, which synergistically influence its electronic, physicochemical, and biological properties. Fluorine’s high electronegativity and small atomic radius enhance metabolic stability and lipophilicity, making such derivatives attractive in pharmaceutical and materials science applications .

Properties

Molecular Formula |

C8H7F2NO |

|---|---|

Molecular Weight |

171.14 g/mol |

IUPAC Name |

5-amino-2-(difluoromethyl)benzaldehyde |

InChI |

InChI=1S/C8H7F2NO/c9-8(10)7-2-1-6(11)3-5(7)4-12/h1-4,8H,11H2 |

InChI Key |

SRIWMGRVQJZSBL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)C=O)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(difluoromethyl)benzaldehyde typically involves multiple steps starting from commercially available precursors. One common method involves the following steps:

Nitration: The starting material, 2-(difluoromethyl)benzaldehyde, undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents like iron powder in acidic conditions.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and purity. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of more efficient catalysts and solvents can further enhance the process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(difluoromethyl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products Formed

Oxidation: 5-Amino-2-(difluoromethyl)benzoic acid.

Reduction: 5-Amino-2-(difluoromethyl)benzyl alcohol.

Substitution: Various amides or secondary amines depending on the substituents used.

Scientific Research Applications

5-Amino-2-(difluoromethyl)benzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds which are valuable in medicinal chemistry.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound can be used in the development of new materials with unique properties, such as fluorinated polymers or coatings.

Mechanism of Action

The mechanism by which 5-Amino-2-(difluoromethyl)benzaldehyde exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The difluoromethyl group can enhance the binding affinity and specificity of the compound for its target.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The difluoromethyl group (-CF₂H) exhibits intermediate electronic effects compared to other halogenated substituents:

- Trifluoromethyl (-CF₃) : Stronger electron-withdrawing effect (Hammett σₚ = 0.88) than -CF₂H (σₚ ≈ 0.65), reducing aldehyde reactivity in nucleophilic additions .

- Chlorine (-Cl): Less electron-withdrawing (σₚ = 0.47) but enhances resonance stabilization. Chlorinated analogs, such as 5-chloro-2-(N-tosylamino)benzaldehyde (), show reduced luminescence quantum yields compared to fluorinated derivatives due to heavier atom effects .

- Hydrogen (-H): The unsubstituted benzaldehyde lacks electron-withdrawing effects, leading to higher basicity of the amino group and faster oxidation rates.

Table 1: Electronic and Physicochemical Properties of Substituted Benzaldehydes

| Compound | Substituent (Position) | σₚ (Hammett) | logP | Reactivity (Nucleophilic Addition) |

|---|---|---|---|---|

| 5-Amino-2-(CF₂H)-benzaldehyde | -CF₂H (2), -NH₂ (5) | ~0.65 | 1.8* | Moderate |

| 5-Chloro-2-(TsN)-benzaldehyde | -Cl (5), -TsN (2) | 0.47 | 2.2 | Low |

| 2-Trifluoromethyl-benzaldehyde | -CF₃ (2) | 0.88 | 2.5 | Very low |

| Benzaldehyde | -H (2,5) | 0 | 1.48 | High |

*Estimated based on fluorine’s contribution to lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.